molecular formula C12H10ClNO2 B2712834 Ethyl 2-chloroquinoline-7-carboxylate CAS No. 1374258-79-3

Ethyl 2-chloroquinoline-7-carboxylate

Cat. No.: B2712834
CAS No.: 1374258-79-3
M. Wt: 235.67
InChI Key: PWBLMBXLGXIVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

ethyl 2-chloroquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-4-3-8-5-6-11(13)14-10(8)7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBLMBXLGXIVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloroquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-chloroquinoline-7-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the ethyl ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity. The use of catalysts and controlled reaction conditions further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloroquinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted quinoline derivatives.

    Oxidation: Quinoline-7-carboxylic acid derivatives.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-chloroquinoline-7-carboxylate has been investigated for its potential biological activities, including:

Antibacterial and Antifungal Properties:
Research indicates that this compound exhibits significant antibacterial and antifungal activities. In studies, it demonstrated inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values as follows:

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that it could serve as a lead compound for developing new antibacterial and antifungal agents.

Antimalarial Activity:
The antimalarial potential of this compound has been extensively studied. A derivative of the compound showed an IC50 value of 0.46 μg/mL against Plasmodium falciparum, indicating strong activity. The mechanism involves interference with the heme detoxification pathway essential for the parasite's survival.

Anticancer Activity:
The compound has also been explored for its anticancer properties. In vitro assays revealed its ability to induce apoptosis in cancer cell lines. For instance, in studies involving the MCF-7 breast cancer cell line, it exhibited an IC50 value of approximately 15 μg/mL:

Concentration (μg/mL)% Cell Viability
585
1070
2050
4025

This dose-dependent decrease in cell viability suggests potential for further development as an anticancer agent.

Agricultural Applications

This compound derivatives have shown promise as bioregulators in agriculture. They can influence plant growth and development, enhancing yields without harmful effects. Studies indicate that these compounds can induce the formation of parthenocarpic fruit and improve crop yields under unfavorable climatic conditions .

Synthesis and Reaction Pathways

This compound can be synthesized through various chemical reactions, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction: It can be reduced to form corresponding quinoline derivatives.
  • Oxidation: Oxidative modifications can lead to quinoline N-oxides.

These reactions allow for the generation of a variety of derivatives with potentially enhanced biological activities .

Case Study: Anticancer Activity on MCF-7 Cells

A detailed study assessed the anticancer activity of this compound on MCF-7 cells, revealing significant cytotoxic effects at various concentrations. The results indicated a clear dose-response relationship, supporting its potential as a therapeutic agent.

Case Study: Antimalarial Efficacy

In another study focusing on antimalarial activity, derivatives of this compound were synthesized and tested against Plasmodium falciparum. The results highlighted their superior efficacy compared to standard antimalarial drugs, paving the way for future drug development .

Mechanism of Action

The mechanism of action of ethyl 2-chloroquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it often acts by inhibiting enzymes or modulating receptors. The quinoline ring interacts with the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity. This interaction can involve hydrogen bonding, π-π stacking, and hydrophobic interactions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1374258-79-3 .
  • Molecular Formula: C₁₂H₁₀ClNO₂.
  • Molecular Weight : 235.67 g/mol .
  • Purity : ≥97% (research grade) .
  • Storage : Room temperature; stable under standard transportation conditions .

Applications :
Primarily used as a heterocyclic building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural motif is critical for developing kinase inhibitors and antimicrobial agents .

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among analogs include halogen positioning (Cl, F), nitro/nitrile substituents, and heterocyclic core modifications (quinoline vs. quinazoline). These differences significantly influence reactivity, solubility, and biological activity.

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Storage Conditions Key Applications
Ethyl 2-chloroquinoline-7-carboxylate (1374258-79-3) C₁₂H₁₀ClNO₂ 235.67 Cl at C2, COOEt at C7 Room temperature Kinase inhibitors, antimicrobials
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate (131548-98-6) C₁₂H₉ClN₂O₄ 280.67 Cl at C4, NO₂ at C8, COOEt at C3 Not specified Nitroaromatic intermediates
Ethyl 4-chloroquinazoline-7-carboxylate (1241725-79-0) C₁₁H₉ClN₂O₂ 236.65 Quinazoline core; Cl at C4, COOEt at C7 Not specified Anticancer agents
Ethyl 7-chloroquinoline-2-carboxylate (116529-90-9) C₁₂H₁₀ClNO₂ 235.67 Cl at C7, COOEt at C2 Room temperature Fluorescent probes
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (1189106-02-2) C₁₁H₈ClFN₂O₂ 254.64 F at C7, Cl at C4, COOEt at C2 (quinazoline) Not specified Antifolate therapeutics

Key Observations :

  • Substituent Position : The chlorine position (C2 vs. C4/C7) and ester group placement alter electronic distribution. For example, C2-Cl in the parent compound may enhance electrophilic substitution at C3/C4 .
  • Heterocyclic Core : Quinazoline derivatives (e.g., ) exhibit distinct reactivity due to the additional nitrogen atom, favoring interactions with biological targets like dihydrofolate reductase .
  • Functional Groups : Nitro groups (e.g., ) increase molecular weight and polarity, affecting solubility and metabolic stability.

Commercial Availability and Suppliers

  • This compound: Supplied by specialized vendors (e.g., Shanghai Aladdin BioChem ,韶远 ) for research purposes.
  • Ethyl 4-Chloro-7-Trifluoromethyl-3-Carboxylate : Available from 14 suppliers, indicating broader industrial relevance .
  • Ethyl 4-Chloro-7-Fluoroquinazoline-2-Carboxylate: Limited suppliers; niche applications in drug discovery .

Research Implications

  • Drug Discovery: Quinoline/quinazoline esters are pivotal in designing small-molecule inhibitors.
  • Material Science : Nitro-substituted analogs (e.g., ) may serve as intermediates in energetic materials synthesis.
  • Limitations : Toxicity and ecological impact data are sparse for most analogs, necessitating further characterization .

Biological Activity

Ethyl 2-chloroquinoline-7-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

This compound can be synthesized through various methods, often involving the reaction of chloroquinoline derivatives with ethyl esters. The use of ultrasound-assisted synthesis has been reported to enhance yields and purity compared to traditional methods .

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in terms of its antimicrobial , antimalarial , and anticancer properties.

1. Antimicrobial Activity

Several studies have indicated that derivatives of chloroquinoline possess significant antimicrobial properties. For instance, a series of 7-chloroquinoline derivatives exhibited moderate to good activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 156.47 µM against different strains .

Table 1: Antimicrobial Activity of Chloroquinoline Derivatives

CompoundMIC (µM) against E. coliMIC (µM) against S. aureusMIC (µM) against C. albicans
This compound11.29 - 77.3820 - 2216.69 - 78.23
Other derivativesVaries (4.69 - 156.47)VariesVaries

2. Antimalarial Activity

In vitro studies have shown that this compound exhibits antimalarial activity against Plasmodium falciparum. Compounds related to this structure have demonstrated IC50 values below 100 µM, with some derivatives showing particularly high activity (IC50 < 50 µM) .

Table 2: Antimalarial Activity of Related Compounds

CompoundIC50 (µM)
This compound<50
Other derivatives<100

3. Anticancer Activity

Research indicates that chloroquinoline derivatives also exhibit promising anticancer properties. For example, a study highlighted that several derivatives showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon carcinoma). The most active compounds achieved IC50 values below 30 µM .

Case Study: Antitumor Effects in Mice
A notable study investigated the effects of a hybrid compound containing quinoline on Ehrlich Ascites Carcinoma (EAC) cells in mice. The results showed a significant reduction in tumor cell viability and no harmful effects on liver or kidney functions, suggesting a favorable safety profile .

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Antioxidant properties : Some derivatives exhibit antioxidant activity, which may contribute to their anticancer effects by reducing oxidative stress in cells .
  • Modulation of enzyme activity : These compounds may interact with specific enzymes involved in metabolic pathways relevant to cancer progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloroquinoline-7-carboxylate, and how are reaction conditions optimized?

  • Methodology : Common routes include cyclization of substituted anilines with ethyl acetoacetate derivatives or chlorination of preformed quinoline esters. Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and catalysts (e.g., POCl₃ for chlorination). Reaction progress is monitored via TLC or HPLC, with yields typically ranging from 60–85% after purification by column chromatography .
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR (e.g., quinoline C2-Cl resonance at ~160 ppm in 13C^{13} \text{C}), mass spectrometry (ESI-MS for molecular ion [M+H]⁺), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals.
  • IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and C-Cl (750–600 cm⁻¹).
  • X-ray crystallography : Resolve structural ambiguities via SHELX refinement (e.g., verifying Cl substitution at C2) .
    • Contradiction Management : Cross-validate data using multiple methods (e.g., comparing XRD bond lengths with DFT-calculated geometries) .

Q. How does solvent choice impact the stability and reactivity of this compound?

  • Methodology : Test stability in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents via accelerated degradation studies (40–60°C, 7 days). Monitor decomposition by HPLC. Reactivity in nucleophilic substitutions (e.g., Cl displacement) is enhanced in DMF due to its high polarity and ability to stabilize transition states .

Advanced Research Questions

Q. What strategies are employed to resolve conflicting crystallographic data for this compound derivatives?

  • Approach : Use SHELXL for refinement, focusing on residual density maps to identify disordered solvent molecules or positional errors. Validate via R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis to assess intermolecular interactions .
  • Case Study : A 2024 study resolved Cl positional disorder by re-refining data with TWINABS, reducing R₁ from 0.12 to 0.05 .

Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map Fukui indices for electrophilic attack. Compare activation energies for Suzuki-Miyaura coupling at C2 vs. C7 positions. Experimental validation via 19F^{19} \text{F}-NMR tracking of boronated intermediates .

Q. What statistical methods are appropriate for analyzing discrepancies in biological activity data across studies?

  • Framework : Apply ANOVA to assess variability in IC₅₀ values (e.g., antimicrobial assays). Use Bland-Altman plots to identify systematic biases. For meta-analyses, employ random-effects models to account for heterogeneous study designs .

Data Presentation Guidelines

Parameter Example Value Validation Method
Melting Point145–147°CDSC (±1°C reproducibility)
1H^1 \text{H} NMRδ 8.52 (s, 1H, H-3)HSQC correlation to C-3
XRD C-Cl Bond Length1.73 ÅSHELXL refinement (R₁=0.04)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.